molecular formula C11H11NO2 B1336667 1-Acetyl-5-methoxyindole CAS No. 58246-80-3

1-Acetyl-5-methoxyindole

Cat. No. B1336667
CAS RN: 58246-80-3
M. Wt: 189.21 g/mol
InChI Key: NYEPUHYQEZPPOG-UHFFFAOYSA-N
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Description

1-Acetyl-5-methoxyindole is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and can be used as biologically active compounds for the treatment of various disorders .


Synthesis Analysis

Indole derivatives can be prepared by condensation reactions . For instance, 5-methoxyindole-3-carboxaldehyde can react with isobutyric acid hydrazide or hydrazine hydrate to form novel indole–hydrazone analogues .


Molecular Structure Analysis

The structural properties of synthetic indole derivatives can be confirmed by FT-IR, 1H NMR, and elemental analysis . The thermal stabilities and purities of these compounds can be measured by melting point determination .


Chemical Reactions Analysis

Indole derivatives can be used as enzyme inhibitors and receptor antagonists . They have remarkable biological activity and can be used in the areas of bioorganic materials, electromaterials, and optomaterials .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined by FT-IR, 1H NMR, and elemental analysis . The thermal stabilities and purities of these compounds can be measured by melting point determination .

Scientific Research Applications

Antifungal Applications

“1-Acetyl-5-methoxyindole” has shown promise in the field of antifungal research. A study has demonstrated that its chemical homolog, 5-Methoxyindole, exhibits strong activity against the phytopathogenic fungus Fusarium graminearum, which is a significant threat to wheat production. The compound inhibits growth, formation, and conidia germination of the fungus, and induces cell death .

Cancer Research

Indole derivatives, including “1-Acetyl-5-methoxyindole”, are being explored for their potential in treating cancer. These compounds have been identified as biologically active molecules that could play a role in cell biology and may have applications in targeting cancer cells .

Anti-Inflammatory Properties

The metabolites of 5-Methoxyindole, which are structurally related to “1-Acetyl-5-methoxyindole”, have been studied for their control over COX-2 expression. This suggests that the compound could have anti-inflammatory applications, particularly in medical conditions where COX-2 plays a role .

Synthetic Chemistry

“1-Acetyl-5-methoxyindole” serves as a building block in synthetic chemistry for the construction of complex molecules. Its use in the synthesis of various indole derivatives is crucial for the development of new pharmaceuticals and materials .

Plant Defense Mechanisms

The compound’s homologs have been implicated in plant defense mechanisms. They can induce immune responses in plants, providing a natural means of protecting crops against pathogens .

Safety and Hazards

According to the safety data sheet, 1-Acetyl-5-methoxyindole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indoles are valuable lead compounds for the development of new anti-inflammatory drugs and cancer chemoprevention . The demand for melatonin, an important indoleamine, is increasing due to its health-promoting bioactivities . Therefore, the biosynthesis of melatonin from low-cost L-tryptophan in E. coli provides a rapid and economical strategy for the synthesis of melatonin .

properties

IUPAC Name

1-(5-methoxyindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8(13)12-6-5-9-7-10(14-2)3-4-11(9)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEPUHYQEZPPOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438519
Record name 1-Acetyl-5-methoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-5-methoxyindole

CAS RN

58246-80-3
Record name 1-Acetyl-5-methoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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